

Critical Micelle Concentration of DSPE-PEG(2000): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peg(2000)-dspe

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This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)). DSPE-PEG(2000) is a widely utilized phospholipid-polymer conjugate in the field of drug delivery for the formation of sterically stabilized micelles, often referred to as "stealth" micelles. These nanocarriers are of significant interest for encapsulating hydrophobic drugs, enhancing their solubility, prolonging circulation times, and enabling targeted delivery.^[1] A key parameter governing the stability and in vivo performance of these micelles is the Critical Micelle Concentration (CMC). The CMC is the concentration at which the individual DSPE-PEG(2000) monomers (unimers) begin to self-assemble into micelles, and it is a critical indicator of the stability of the micelles upon dilution in physiological fluids.^[1]

Quantitative Data Summary

The CMC of DSPE-PEG(2000) is highly dependent on the solvent conditions, particularly the ionic strength. Below is a summary of reported CMC values in various aqueous media.

Solvent/Buffer	Method	Temperature (°C)	CMC (μM)	CMC (mg/mL)	Reference
Pure Water	Fluorescence Spectroscopy (DPH probe)	25	10 - 20	~0.028 - 0.056	[2]
Pure Water	Not Specified	Not Specified	10 - 25	~0.028 - 0.070	[2]
HEPES Buffered Saline (pH 7.4)	Fluorescence Spectroscopy	Not Specified	0.5 - 1.0	~0.0014 - 0.0028	[2]
0.01 M HEPES buffer (pH 7.4, 0.01 M NaCl)	Not Specified	Not Specified	~1	~0.0028	[3]

Note: The molecular weight of DSPE-PEG(2000) is approximately 2805.5 g/mol , which was used for the conversion from μM to mg/mL.

Experimental Protocols

The determination of the CMC of DSPE-PEG(2000) is crucial for the characterization of micellar formulations. The following are detailed protocols for the most common experimental methods used.

Pyrene Fluorescence Spectroscopy

This is the most widely used method for determining the CMC of DSPE-PEG(2000) micelles. The hydrophobic fluorescent probe, pyrene, preferentially partitions into the hydrophobic core of the micelles as they form. This change in the microenvironment of the pyrene molecules leads to a change in their fluorescence emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I_1) to the third vibronic peak (I_3) is sensitive to the polarity of the probe's surroundings.[1]

Materials:

- DSPE-PEG(2000)
- Pyrene
- Acetone (or another suitable organic solvent)
- Aqueous buffer of choice (e.g., pure water, PBS, HEPES)
- Fluorescence spectrophotometer

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of pyrene in acetone at a concentration of 0.2 mM.[\[4\]](#)
 - Prepare a stock solution of DSPE-PEG(2000) in the desired aqueous buffer at a concentration well above the expected CMC (e.g., 1-2 mM).[\[5\]](#)
- Sample Preparation:
 - Prepare a series of dilutions of the DSPE-PEG(2000) stock solution in the aqueous buffer, covering a concentration range that brackets the expected CMC.
 - To a set of clean vials, add a small aliquot of the pyrene stock solution.[\[1\]](#) The final concentration of pyrene in each sample should be very low, typically around 0.6 μ M.[\[1\]](#)
 - Evaporate the organic solvent (acetone) from the vials, for instance, by using a gentle stream of nitrogen or by leaving them in a fume hood.
 - Add the prepared DSPE-PEG(2000) dilutions to the vials containing the pyrene residue.
 - Incubate the samples, typically overnight at room temperature and protected from light, to ensure the complete partitioning of pyrene into the micellar cores.[\[1\]](#)
- Fluorescence Measurement:

- Set the excitation wavelength of the fluorescence spectrophotometer to 334 nm.[4]
- Record the emission spectra from 350 nm to 450 nm.[4]
- Measure the fluorescence intensities of the first vibronic peak (I_1 at ~372 nm) and the third vibronic peak (I_3 at ~383 nm).[4]
- Data Analysis:
 - Calculate the intensity ratio of I_1/I_3 for each DSPE-PEG(2000) concentration.
 - Plot the I_1/I_3 ratio as a function of the logarithm of the DSPE-PEG(2000) concentration.
 - The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by fitting the data to a Boltzmann sigmoidal equation.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. While not as common as fluorescence spectroscopy for determining the CMC, it can be used to observe the formation of micelles. Below the CMC, only small unimers are present, and the scattered light intensity will be low. As micelles form above the CMC, there is a significant increase in the particle size and, consequently, a sharp increase in the scattering intensity.

Materials:

- DSPE-PEG(2000)
- Aqueous buffer of choice
- Dynamic Light Scattering (DLS) instrument

Procedure:

- Sample Preparation:

- Prepare a series of DSPE-PEG(2000) solutions in the desired aqueous buffer at various concentrations, spanning the expected CMC.[\[2\]](#)
- Filter the solutions through a 0.22 μm syringe filter to remove any dust or large aggregates.[\[1\]](#)
- DLS Measurement:
 - Transfer the filtered sample to a clean cuvette.
 - Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C) for a few minutes.[\[1\]](#)
 - Perform the DLS measurement to obtain the scattered light intensity (usually reported in kilo counts per second, kcps) and the hydrodynamic diameter.
- Data Analysis:
 - Plot the scattered light intensity as a function of the DSPE-PEG(2000) concentration.
 - The plot will show a sharp increase in intensity at the point where micelles begin to form.
 - The CMC is determined as the concentration at the intersection of the two linear regions of the plot (before and after the sharp increase).

Surface Tensiometry

Surface tensiometry measures the surface tension of a liquid. Surfactant molecules like DSPE-PEG(2000) are surface-active, meaning they accumulate at the air-water interface, reducing the surface tension. As the concentration of DSPE-PEG(2000) increases, the surface tension decreases until the interface becomes saturated. At this point, any further addition of DSPE-PEG(2000) results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Materials:

- DSPE-PEG(2000)

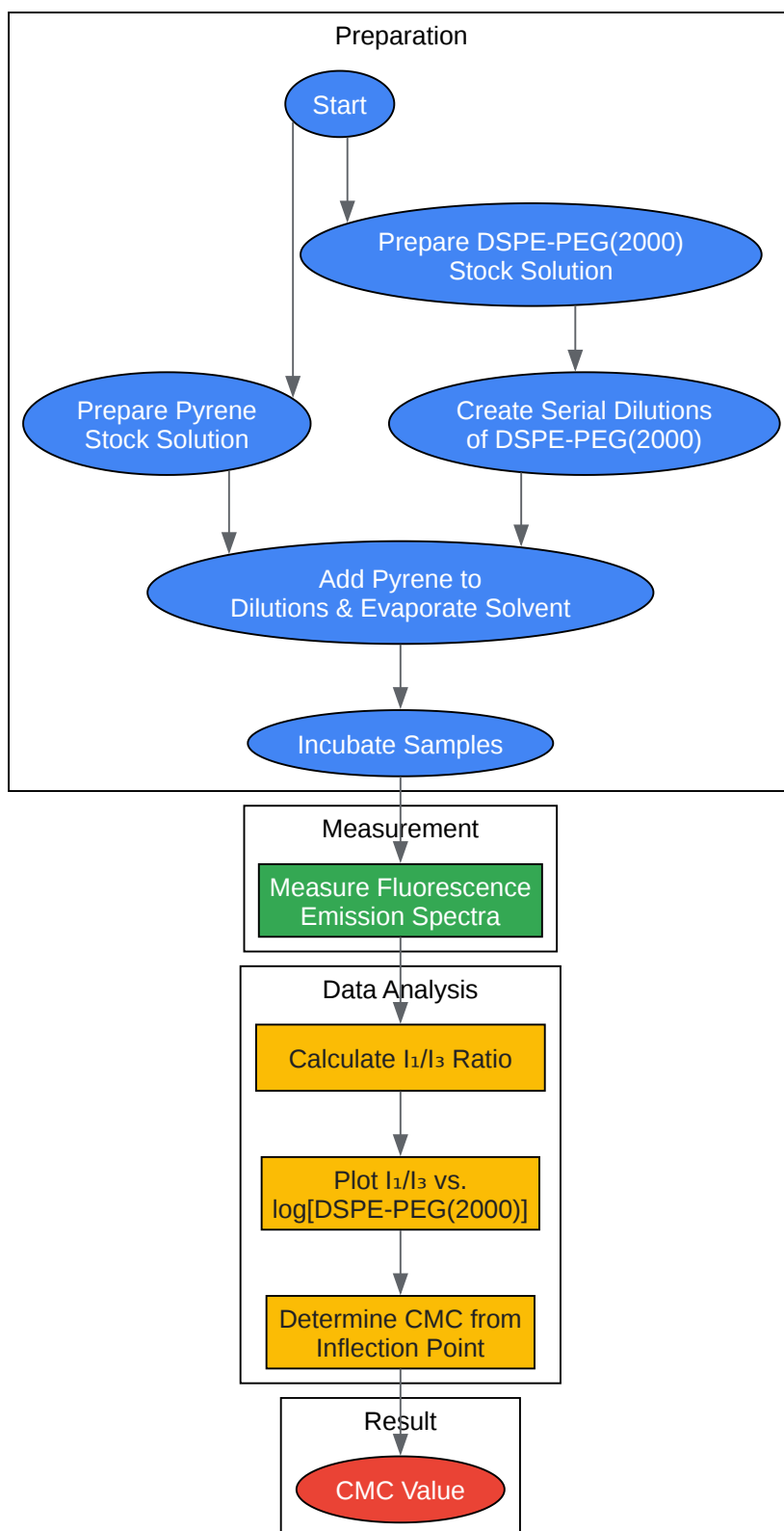
- Aqueous buffer of choice
- Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

- Sample Preparation:
 - Prepare a series of DSPE-PEG(2000) solutions in the desired aqueous buffer with concentrations spanning the expected CMC.
- Surface Tension Measurement:
 - Calibrate the tensiometer according to the manufacturer's instructions.
 - Measure the surface tension of each DSPE-PEG(2000) solution.
- Data Analysis:
 - Plot the surface tension as a function of the logarithm of the DSPE-PEG(2000) concentration.
 - The plot will show a decrease in surface tension followed by a plateau.
 - The CMC is the concentration at which the break in the curve occurs, which can be determined by the intersection of the two linear portions of the graph.^[6]

Visualizations

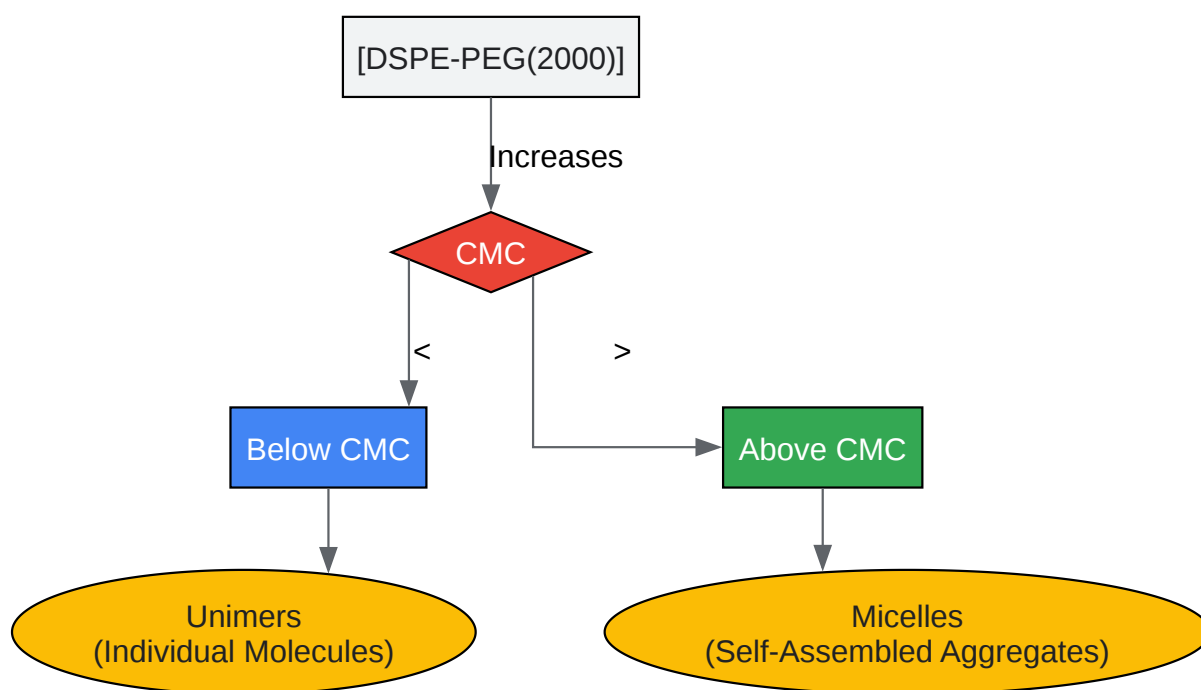
Experimental Workflow for CMC Determination using Pyrene Fluorescence Spectroscopy



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Caption: Workflow for CMC determination of DSPE-PEG(2000) using pyrene fluorescence spectroscopy.

Logical Relationship in CMC Determination



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Caption: The relationship between DSPE-PEG(2000) concentration and micelle formation.

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- To cite this document: BenchChem. [Critical Micelle Concentration of DSPE-PEG(2000): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830488#critical-micelle-concentration-of-dspe-peg-2000]

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